molecular formula C17H12F2N2O B2724922 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one CAS No. 1105236-06-3

3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one

Cat. No.: B2724922
CAS No.: 1105236-06-3
M. Wt: 298.293
InChI Key: UFSPXOBEWAQWNV-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to yield the pyrimidinone core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)-6-(4-chlorophenyl)pyrimidin-4(3H)-one
  • 3-(2-bromobenzyl)-6-(4-bromophenyl)pyrimidin-4(3H)-one
  • 3-(2-methylbenzyl)-6-(4-methylphenyl)pyrimidin-4(3H)-one

Uniqueness

The presence of fluorine atoms in 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, metabolic stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-17(22)21(11-20-16)10-13-3-1-2-4-15(13)19/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSPXOBEWAQWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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